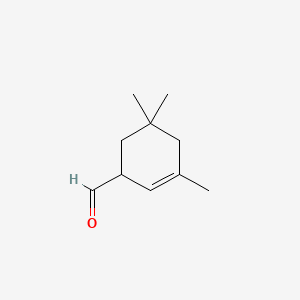

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde is a chemical compound with the molecular formula C10H16O. It is known for its distinct structure, which includes a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-ol with an oxidizing agent such as palladium on activated charcoal under an ethylene atmosphere . Another method involves the reaction of (3,5,5-trimethylcyclohex-2-en-1-yl)ethanone with malononitrile under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

Oxidation: 3,5,5-Trimethylcyclohex-2-ene-1-carboxylic acid.

Reduction: 3,5,5-Trimethylcyclohex-2-en-1-ol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds, such as:

- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde

- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

These compounds share a similar cyclohexene ring structure with different methyl group substitutions. The unique positioning of the methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Biological Activity

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde (CAS Number: 84559-99-9) is a cyclic aldehyde with potential applications in various fields, including fragrance and flavor industries. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products. This article reviews the available literature on the biological properties of this compound, including its toxicity, skin sensitization potential, and other relevant effects.

This compound has the molecular formula C10H16O and features a unique cyclohexene structure that contributes to its reactivity and biological interactions. The compound is characterized by its pleasant odor, making it suitable for use in perfumery.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its skin sensitization potential and toxicity. Key findings from these studies are summarized below.

Skin Sensitization Studies

-

In Vivo Studies :

- A study conducted according to OECD TG 404 guidelines assessed the skin irritation potential of the compound. It was found that application of the undiluted substance for a 4-hour contact period resulted in mild to moderate skin reactions in animal models, including erythema and edema .

- Another study indicated that 5% concentration of related compounds led to a moderate skin sensitization response in guinea pigs .

-

Human Patch Tests :

- Patch tests with concentrations of 4% and 2% did not result in significant skin irritation among volunteers, suggesting a lower risk of sensitization at these levels . However, variability in individual responses indicates that further studies are warranted to establish a comprehensive safety profile.

Toxicity Assessments

Toxicological evaluations have been performed to assess the safety of this compound:

- Genotoxicity : Studies indicate that the compound does not exhibit genotoxic potential under standard testing conditions. In bacterial reverse mutation assays using strains such as Salmonella typhimurium and Escherichia coli, no significant increases in revertant colonies were observed up to cytotoxic levels .

- Repeated Dose Toxicity : Evaluations suggest that exposure levels below certain thresholds do not pose significant risks for repeated dose toxicity or reproductive toxicity .

Case Studies

Several case studies have highlighted the practical implications of using this compound in consumer products:

- Fragrance Applications : The compound has been successfully incorporated into various fragrance formulations due to its appealing scent profile. Safety assessments have confirmed its suitability for use in personal care products when used within established concentration limits .

- Environmental Impact : Environmental assessments indicate that the compound does not meet criteria for persistence or bioaccumulation under current usage scenarios. This suggests a favorable environmental profile compared to other synthetic fragrance compounds .

Data Summary Table

Properties

CAS No. |

84559-99-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-8-4-9(7-11)6-10(2,3)5-8/h4,7,9H,5-6H2,1-3H3 |

InChI Key |

YONAHFYUNJWCOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.